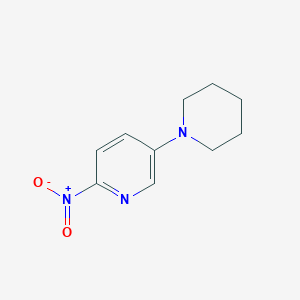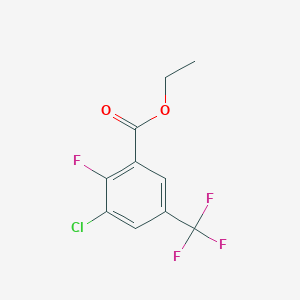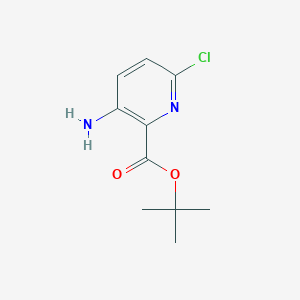![molecular formula C24H29NO5S B2827944 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052609-84-3](/img/structure/B2827944.png)
12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound might involve the use of 4-tert-Butylbenzenesulfonyl chloride, which is an organic building block . This compound has been used in the synthesis of other complex organic molecules .Molecular Structure Analysis
The molecular weight of this compound is 429.53. The exact structure would require more specific information or advanced analytical techniques to determine.Applications De Recherche Scientifique
Synthesis and Molecular Structure
The synthesis of compounds related to 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves complex chemical reactions aiming at forming substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene structures. These processes typically start from basic organic compounds and proceed through condensation, cyclization, and functionalization steps to achieve the desired molecular framework with specific substituents. This approach allows for the exploration of new chemical spaces and the potential discovery of compounds with unique properties. The detailed molecular structure of these compounds is usually elucidated using advanced techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its potential reactivity and interactions with other molecules (A. Soldatenkov et al., 1996).
Catalytic and Chemical Reactivity
Substituted 8-oxa-10-azatricyclo compounds, similar to the one , have been studied for their catalytic properties and chemical reactivity. For example, sulfonated Schiff base copper(II) complexes, which could be structurally or functionally related to the target compound, demonstrate significant efficiency and selectivity as catalysts in alcohol oxidation reactions. These complexes facilitate the transformation of alcohols into aldehydes or ketones, showcasing their potential in synthetic organic chemistry for the development of green and sustainable chemical processes (S. Hazra et al., 2015).
Application in Material Science
The exploration of new materials, especially polymers and coatings, is another significant area of application for compounds like this compound. By incorporating such complex molecules into polymeric matrices, researchers can potentially enhance the material properties such as thermal stability, mechanical strength, and chemical resistance. This has implications for the development of advanced materials for various industrial applications, including automotive, aerospace, and electronics (S. Hsiao et al., 2000).
Environmental and Health Applications
While direct studies on the environmental and health applications of the specific compound may not be available, related research indicates the potential of similar compounds in these fields. For instance, the study of sunscreen agents and their photodecomposition products can provide valuable information on the environmental impact and safety of these chemicals when released into ecosystems or exposed to human skin under sunlight (N. M. Roscher et al., 1994).
Safety and Hazards
The safety data sheet for 4-tert-Butylbenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others . It’s important to note that the safety and hazards of the specific compound you asked about may be different and should be determined separately.
Propriétés
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-23(2,3)15-10-12-16(13-11-15)31(27,28)21-18-14-24(4,25(5)22(21)26)30-20-17(18)8-7-9-19(20)29-6/h7-13,18,21H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNXXJYFDUKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2827861.png)

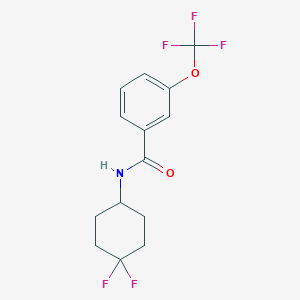
![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2827868.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)
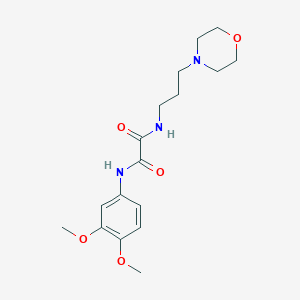
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
